
Methyl 2,4-dichloropyrimidine-6-carboxylate
Overview
Description
Methyl 2,4-dichloropyrimidine-6-carboxylate is a chemical compound with the molecular formula C6H4Cl2N2O2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dichloropyrimidine-6-carboxylate typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of orotic acid with phosphorus oxychloride (POCl3) in the presence of a catalytic amount of dimethylformamide (DMF). The reaction mixture is refluxed, and excess POCl3 is removed by vacuum distillation .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-dichloropyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: The major products are typically substituted pyrimidine derivatives, where the chlorine atoms are replaced by the nucleophiles used in the reaction.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of the original compound.
Scientific Research Applications
Pharmaceutical Development
Methyl 2,4-dichloropyrimidine-6-carboxylate is used as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for potential anticancer and antimicrobial activities.
Case Study : A study demonstrated that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation, showcasing its potential as a lead compound for drug development targeting oncogenic pathways .
Agrochemical Synthesis
The compound plays a crucial role in the development of agrochemicals. It serves as a building block for herbicides and pesticides due to its ability to interact with biological systems in plants and pests.
Data Table: Agrochemical Applications
Application Type | Example Compounds | Activity |
---|---|---|
Herbicides | Pyrimidine-based herbicides | Effective against broadleaf weeds |
Insecticides | Chlorinated pyrimidine derivatives | Target specific insect receptors |
Research has focused on the biological activities of this compound and its derivatives. Studies indicate potential antimicrobial properties against various pathogens.
Case Study : A research project evaluated the antibacterial activity of synthesized derivatives against resistant strains of bacteria, revealing promising results that warrant further investigation .
Organic Synthesis
The compound is utilized in organic synthesis as a versatile reagent for creating complex molecules through substitution reactions. It can react with nucleophiles to form substituted pyrimidine derivatives.
Common Reactions :
- Substitution Reactions : Chlorine atoms can be replaced by amines or thiols.
- Oxidation/Reduction Reactions : Participates in redox reactions under specific conditions.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloropyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition can result in the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Methyl 2,6-dichloropyridine-4-carboxylate: This compound is structurally similar but contains a pyridine ring instead of a pyrimidine ring.
2,4-Dichloro-6-methylpyrimidine: Another similar compound with a methyl group at the 6-position instead of a carboxylate group.
Uniqueness: Methyl 2,4-dichloropyrimidine-6-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 2,4-dichloropyrimidine-6-carboxylate is a pyrimidine derivative with significant potential in pharmaceutical applications due to its diverse biological activities. Its molecular formula is CHClNO, and it has garnered attention for its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, potentially through mechanisms involving enzyme inhibition and disruption of metabolic pathways. For instance, the compound has been evaluated for its effectiveness against Mycobacterium tuberculosis (Mtb), showing promising results in inhibiting bacterial growth without cross-resistance to conventional antituberculosis drugs .
Anticancer Activity
The compound's anticancer properties have also been a focal point of research. It has been shown to inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation. The mechanism involves the disruption of key metabolic pathways essential for cancer cell survival. In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes that are crucial for cellular metabolism in both microbial and cancerous cells.
- Disruption of Metabolic Pathways : By interfering with metabolic processes, it can lead to cell growth suppression.
Structure-Activity Relationships (SAR)
Research into the SAR of this compound has revealed that modifications to its structure can significantly influence its biological activity. For example:
Modification | Effect on Activity |
---|---|
Substitution at position 2 or 4 | Enhanced antimicrobial activity |
Alteration of the carboxylate group | Improved anticancer efficacy |
These findings suggest that strategic modifications could lead to more potent derivatives with enhanced therapeutic profiles .
Study on Antitubercular Activity
A study focused on a series of pyrimidine derivatives, including this compound, assessed their antitubercular activity against clinical strains of Mtb. The results indicated that compounds from this series exhibited moderate to potent activity without cross-resistance to existing therapies. This study highlights the potential for developing new treatments for tuberculosis based on this compound's structure .
Evaluation Against Cancer Cell Lines
In another significant study, this compound was evaluated against several cancer cell lines. The results demonstrated that the compound effectively induced apoptosis in these cells, suggesting its potential as a chemotherapeutic agent. Further analysis revealed specific pathways involved in the apoptotic process, providing insights into how this compound could be utilized in cancer therapy .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 2,4-dichloropyrimidine-6-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via a four-step route starting from commercially available material. Key steps include selective amination at 0°C in THF (to displace the 6-chloro group), hydrogenation with 10% Pd/C, and hydrolysis using LiOH in methanol to yield intermediates . Optimization strategies:
- Temperature Control : Maintain 0°C during amination to minimize side reactions and achieve quantitative yields.
- Solvent Selection : THF is preferred for its polarity and compatibility with nucleophilic substitutions.
- Catalyst Loading : Adjust Pd/C ratios to balance hydrogenation efficiency and cost.
- Data Reference : Reported yields exceed 90% under optimized conditions .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., dichloro groups at 2- and 4-positions).
- Mass Spectrometry (MS) : Confirms molecular weight (207.014 g/mol) and fragmentation patterns .
- Elemental Analysis : Validates purity (>95% recommended for synthetic intermediates).
- Table 1: Key Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₄Cl₂N₂O₂ | |
Melting Point | 54–56°C | |
Boiling Point | 306.1±22.0°C (760 mmHg) | |
Density | 1.5±0.1 g/cm³ |
Q. What are the recommended handling and storage protocols for this compound?
- Methodological Answer :
- Storage : Keep in a dry, inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester group.
- Handling : Use gloves and fume hoods to avoid exposure to chloride vapors during reactions.
- Stability : Avoid prolonged exposure to strong acids/bases, which may cleave the ester moiety .
Advanced Research Questions
Q. How can regioselective functionalization at the 4- and 6-positions of this compound be achieved?
- Methodological Answer :
- 6-Position Selectivity : Use bulky nucleophiles (e.g., N-methyl-1-phenylmethanamine) at low temperatures (0°C) to preferentially displace the 6-chloro group .
- 4-Position Activation : Employ catalysts like CuI to enhance reactivity at the 4-position for cross-coupling reactions.
- Computational Guidance : DFT calculations predict electron-deficient sites, aiding in reaction design.
Q. What strategies mitigate instability of this compound under acidic or basic conditions?
- Methodological Answer :
- Buffered Media : Conduct reactions in pH-neutral solvents (e.g., dichloromethane) to avoid ester hydrolysis.
- Protective Groups : Temporarily protect the carboxylate during harsh reactions (e.g., silylation).
- Kinetic Monitoring : Use in situ IR or HPLC to detect decomposition intermediates early .
Q. How can researchers resolve contradictions in reported synthetic yields for amination reactions involving this compound?
- Methodological Answer :
- Parameter Analysis : Compare reaction variables (solvent purity, stoichiometry, temperature gradients) across studies.
- Reproducibility Tests : Replicate conditions from high-yield reports (e.g., THF at 0°C with slow reagent addition) .
- Side-Reaction Profiling : Use LC-MS to identify byproducts (e.g., dimerization or over-amination).
Q. Data Contradiction Analysis
Properties
IUPAC Name |
methyl 2,6-dichloropyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-12-5(11)3-2-4(7)10-6(8)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNQNLWKAGZNIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286359 | |
Record name | Methyl 2,4-dichloropyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6299-85-0 | |
Record name | 6299-85-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,4-dichloropyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,4-dichloropyrimidine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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